molecular formula C17H24BrNO6 B15243342 tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate

tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate

Cat. No.: B15243342
M. Wt: 418.3 g/mol
InChI Key: XMHYADFZBSSYHP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate is a synthetic organic compound featuring a tert-butyl ester backbone, a 4-bromobenzyl substituent, and a methylamino group, neutralized as an oxalate salt. The core structure (C15H22BrNO2) is common across derivatives, with the oxalate counterion (C2H2O4) replacing chloride in the hydrochloride form. This substitution likely alters solubility, crystallinity, and stability, which are critical for pharmaceutical applications.

Properties

Molecular Formula

C17H24BrNO6

Molecular Weight

418.3 g/mol

IUPAC Name

tert-butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate;oxalic acid

InChI

InChI=1S/C15H22BrNO2.C2H2O4/c1-15(2,3)19-14(18)12(10-17-4)9-11-5-7-13(16)8-6-11;3-1(4)2(5)6/h5-8,12,17H,9-10H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

XMHYADFZBSSYHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)Br)CNC.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the tert-butyl ester: This step involves the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.

    Introduction of the bromobenzyl group: This can be achieved through a nucleophilic substitution reaction where a bromobenzyl halide reacts with a suitable nucleophile.

    Addition of the methylamino group: This step involves the reaction of a methylamine derivative with the intermediate compound formed in the previous steps.

    Formation of the oxalate salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic receptors, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Counterion Notes
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate - C15H22BrNO2·C2H2O4 ~418.28 (estimated) Tert-butyl ester, 4-bromobenzyl, methylamino Oxalate Expected lower aqueous solubility compared to hydrochloride due to oxalate’s bulkier anion .
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride 1159822-24-8 C15H23BrClNO2 364.71 Tert-butyl ester, 4-bromobenzyl, methylamino Hydrochloride Higher solubility in polar solvents; hazard warnings include H302 (harmful if swallowed) and H315 (skin irritation) .
Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate 886366-46-7 C16H22BrNO4 372.26 Methyl ester, 4-bromobenzyl, Boc-protected amino None Boc group enhances stability during synthesis; requires acidic deprotection for bioactive form .
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (from ) - C14H26O6 290.35 Tert-butyl ester, polyethylene glycol-like chain None Ethoxy chains improve hydrophilicity; used as a linker in prodrugs or polymer conjugates .

Key Differences and Implications

Counterion Effects :

  • The oxalate salt may exhibit distinct crystallinity and thermal stability compared to the hydrochloride salt . Oxalate’s divalent nature could reduce solubility in aqueous media but enhance stability in solid formulations .
  • Hydrochloride salts are typically preferred for rapid dissolution in biological systems, aligning with its use in pharmaceuticals (e.g., intermediates in kinase inhibitors) .

Ester Group Variations :

  • The tert-butyl ester in the target compound provides steric protection against hydrolysis, extending shelf life. In contrast, the methyl ester in the Boc-protected analog (CAS 886366-46-7) is more prone to enzymatic or acidic cleavage, making it a transient intermediate .

Amino Group Modifications: The methylamino group in the target compound and its hydrochloride salt is bioactive and readily participates in hydrogen bonding. The Boc-protected amino group (CAS 886366-46-7) requires deprotection for activity, adding a synthetic step but improving handling stability .

Substituent Effects :

  • The 4-bromobenzyl moiety, common to all compounds, likely contributes to binding affinity in target proteins (e.g., bromine’s hydrophobic and halogen-bonding properties). Ethoxy chain derivatives () prioritize solubility over target interaction .

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